molecular formula C13H9ClN2O2 B11860813 Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11860813
M. Wt: 260.67 g/mol
InChI Key: RIIRGTNTUKRMAJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, inhibiting or modulating their activity. This can result in various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C13H9ClN2O2/c1-18-13(17)11-5-9-8-4-7(14)2-3-10(8)16-12(9)6-15-11/h2-6,16H,1H3

InChI Key

RIIRGTNTUKRMAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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